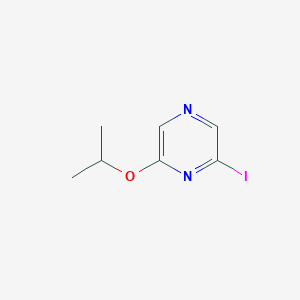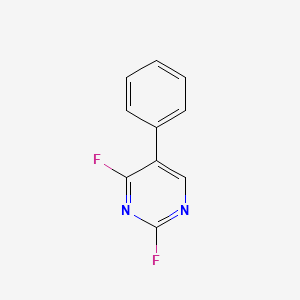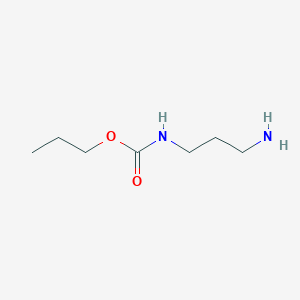
Propyl(3-aminopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl(3-aminopropyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
Propyl(3-aminopropyl)carbamate can be synthesized through a variety of methods. One common approach involves the reaction of propyl chloroformate with 3-aminopropylamine. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Another method involves the use of carbon dioxide and amines in the presence of a catalyst. For example, a three-component coupling of amines, carbon dioxide, and halides can be employed to synthesize carbamates efficiently. This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Propyl(3-aminopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-substituted carbamates, while reduction can produce primary amines.
科学研究应用
Propyl(3-aminopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to modify biomolecules and study their interactions.
Industry: This compound is used in the production of polymers, coatings, and adhesives
作用机制
The mechanism of action of propyl(3-aminopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various chemical interactions, influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
Uniqueness
Propyl(3-aminopropyl)carbamate is unique due to its specific structure, which includes both a propyl group and an aminopropyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler carbamates. Additionally, its ability to form stable hydrogen bonds makes it a valuable compound in various applications .
属性
分子式 |
C7H16N2O2 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
propyl N-(3-aminopropyl)carbamate |
InChI |
InChI=1S/C7H16N2O2/c1-2-6-11-7(10)9-5-3-4-8/h2-6,8H2,1H3,(H,9,10) |
InChI 键 |
DLDONUHCWSLKOX-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


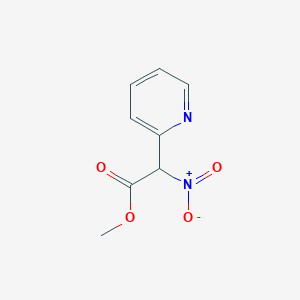
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
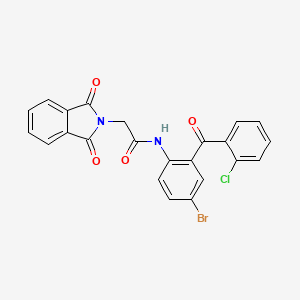
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
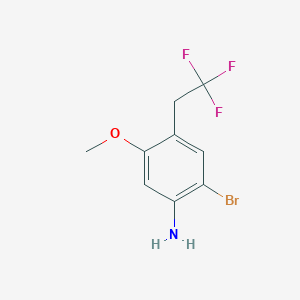
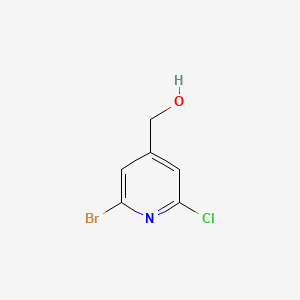
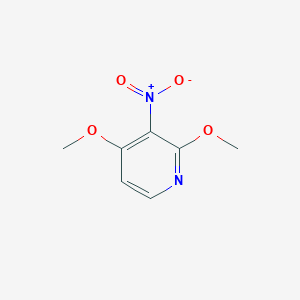
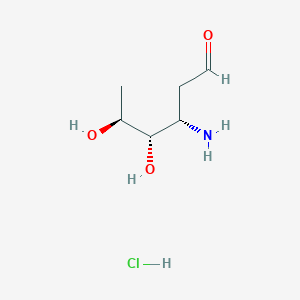
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)
![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
